2-Phenyl-3-{4-[(1E)-N-phenylethanimidoyl]phenyl}quinazolin-4(3H)-one
Description
Properties
CAS No. |
651059-06-2 |
|---|---|
Molecular Formula |
C28H21N3O |
Molecular Weight |
415.5 g/mol |
IUPAC Name |
3-[4-(C-methyl-N-phenylcarbonimidoyl)phenyl]-2-phenylquinazolin-4-one |
InChI |
InChI=1S/C28H21N3O/c1-20(29-23-12-6-3-7-13-23)21-16-18-24(19-17-21)31-27(22-10-4-2-5-11-22)30-26-15-9-8-14-25(26)28(31)32/h2-19H,1H3 |
InChI Key |
MVUPGMJNFSHMFY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NC1=CC=CC=C1)C2=CC=C(C=C2)N3C(=NC4=CC=CC=C4C3=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-3-{4-[(1E)-N-phenylethanimidoyl]phenyl}quinazolin-4(3H)-one typically involves the reaction of anthranilic acid with phenyl isothiocyanate to form a quinazolinone intermediate. This intermediate is then further reacted with various substituted amines to yield the final product . The reaction conditions often include refluxing in an appropriate solvent, such as methanol or ethanol, and the use of catalysts like phosphorus pentasulfide .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but may include additional purification stages to ensure the final product’s purity and quality .
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-3-{4-[(1E)-N-phenylethanimidoyl]phenyl}quinazolin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium carbonate.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and bases (e.g., potassium carbonate). The reactions are usually carried out under controlled temperatures and in solvents like methanol or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce various reduced quinazoline derivatives .
Scientific Research Applications
2-Phenyl-3-{4-[(1E)-N-phenylethanimidoyl]phenyl}quinazolin-4(3H)-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Phenyl-3-{4-[(1E)-N-phenylethanimidoyl]phenyl}quinazolin-4(3H)-one involves the inhibition of specific enzymes and molecular pathways. For example, it may inhibit tyrosine kinases, which are involved in cell signaling and cancer cell proliferation . The compound’s structure allows it to bind to the active sites of these enzymes, thereby blocking their activity and preventing the growth of cancer cells .
Comparison with Similar Compounds
Substituent Diversity at Position 3
The biological and physicochemical properties of quinazolinones are heavily influenced by substituents at position 3. Key analogs include:
Key Observations
- Electronic Effects : Electron-withdrawing groups (e.g., CF₃, Cl) enhance receptor binding and metabolic stability, as seen in compounds from and . The target compound’s ethanimidoyl group may offer moderate electron-withdrawing effects compared to CF₃ or Cl.
- The ethanimidoyl group’s linear structure may allow better penetration into hydrophobic pockets.
- Biological Activity :
Purity and Characterization
All compounds in the evidence were characterized by NMR, LC-MS, and HPLC, with purity ≥97% . Melting points for dihydroisoxazole derivatives range from 150–188°C, reflecting high crystallinity . The target compound’s melting point is unreported but may align with phenyl-substituted analogs (e.g., 157–188°C).
Pharmacological and Toxicity Profiles
Biological Activity
2-Phenyl-3-{4-[(1E)-N-phenylethanimidoyl]phenyl}quinazolin-4(3H)-one is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 368.43 g/mol. The compound features a quinazolinone core, which is known for its diverse pharmacological properties.
Research indicates that quinazolinone derivatives can exhibit various mechanisms of action, including:
- Inhibition of Enzymatic Activity : Many quinazolinones act as inhibitors for specific enzymes, which can lead to therapeutic effects in diseases such as cancer.
- Antioxidant Properties : Some studies suggest that these compounds may possess antioxidant capabilities, reducing oxidative stress in cells.
- Modulation of Receptor Activities : Quinazolinones can interact with various receptors in the body, influencing signaling pathways critical for cellular function.
Anticancer Activity
Several studies have explored the anticancer potential of this compound. For instance:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (breast cancer) | 21.00 | Induction of apoptosis |
| HepG2 (liver cancer) | 26.10 | Cell cycle arrest |
These results indicate that the compound exhibits selective cytotoxicity against cancer cell lines while sparing normal cells, suggesting a favorable therapeutic index.
VEGFR Inhibition
The compound has also been investigated for its ability to inhibit Vascular Endothelial Growth Factor Receptor (VEGFR), a key player in tumor angiogenesis. In vitro assays demonstrated an IC50 value close to 65 nM, indicating strong inhibitory activity comparable to established VEGFR inhibitors like sorafenib .
Case Studies
- Study on MCF-7 Cell Line : A detailed investigation into the effects of this compound on MCF-7 cells revealed that treatment with the compound led to significant apoptosis, evidenced by increased caspase activity and DNA fragmentation.
- VEGFR Inhibition Study : In a comparative study against known VEGFR inhibitors, this compound showed promising results in reducing cell proliferation in HepG2 cells through modulation of angiogenic pathways.
Safety Profile and Toxicity
Preliminary ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies suggest that this compound has favorable pharmacokinetic properties with low toxicity profiles in normal cell lines. Further investigations are necessary to confirm these findings across different biological systems.
Q & A
Q. Basic
- Recrystallization : Glacial acetic acid or ethanol/water mixtures yield high-purity crystals (e.g., 70% recovery for 3b derivatives) .
- Column chromatography : Silica gel with ethyl acetate/hexane gradients separates isomers (e.g., regioisomeric thiazolidinone derivatives) .
- HPLC : Reverse-phase C18 columns resolve closely related analogs, ensuring >95% purity for pharmacological testing .
How do researchers validate the anti-inflammatory activity of quinazolin-4(3H)-one derivatives in preclinical models?
Advanced
In vitro models :
- COX-1/COX-2 inhibition assays using purified enzymes and colorimetric substrates (e.g., prostaglandin G2 conversion).
- Cell-based assays : LPS-induced TNF-α suppression in RAW 264.7 macrophages .
In vivo models : - Carrageenan-induced paw edema in rats, measuring volume reduction post-administration (e.g., 30 mg/kg dose showing 50% inhibition) .
Dual-activity compounds (e.g., pyridyl derivatives) are prioritized for balanced COX selectivity (COX-2 IC50 < COX-1) to minimize gastrointestinal toxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
